Cas no 1807306-85-9 (2-Cyano-6-formyl-3-methylbenzenesulfonyl chloride)
2-Cyano-6-formyl-3-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-6-formyl-3-methylbenzenesulfonyl chloride
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- Inchi: 1S/C9H6ClNO3S/c1-6-2-3-7(5-12)9(8(6)4-11)15(10,13)14/h2-3,5H,1H3
- InChI Key: FPLOWLFESLYRTJ-UHFFFAOYSA-N
- SMILES: ClS(C1C(C=O)=CC=C(C)C=1C#N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 391
- XLogP3: 1.5
- Topological Polar Surface Area: 83.4
2-Cyano-6-formyl-3-methylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010733-1g |
2-Cyano-6-formyl-3-methylbenzenesulfonyl chloride |
1807306-85-9 | 97% | 1g |
$1564.50 | 2023-09-02 |
2-Cyano-6-formyl-3-methylbenzenesulfonyl chloride Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-Cyano-6-formyl-3-methylbenzenesulfonyl chloride
2-Cyano-6-formyl-3-methylbenzenesulfonyl Chloride: A Comprehensive Overview
The compound 2-Cyano-6-formyl-3-methylbenzenesulfonyl Chloride, identified by the CAS number 1807306-85-9, is a highly specialized organic chemical. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their reactivity and versatility in various chemical reactions. The molecule's structure is characterized by a benzenesulfonyl group attached to a chloride ion, with substituents including a cyano group at position 2, a formyl group at position 6, and a methyl group at position 3. These substituents confer unique electronic and steric properties, making this compound a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the potential of 2-Cyano-6-formyl-3-methylbenzenesulfonyl Chloride as a key building block in the construction of bioactive molecules. Researchers have explored its utility in the synthesis of heterocyclic compounds, which are pivotal in drug discovery. For instance, studies have demonstrated its role in the formation of sulfonamide derivatives, which exhibit promising pharmacological activities. The compound's ability to undergo nucleophilic aromatic substitution reactions has been particularly exploited in these studies, underscoring its importance in medicinal chemistry.
The synthesis of 2-Cyano-6-formyl-3-methylbenzenesulfonyl Chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sulfonation of an appropriately substituted benzene derivative, followed by chlorination to yield the sulfonyl chloride. The introduction of cyano and formyl groups is often achieved through directed metallation or formylation reactions, ensuring high regioselectivity. These methods have been optimized in recent years to enhance yield and purity, making the compound more accessible for large-scale applications.
In terms of physical properties, 2-Cyano-6-formyl-3-methylbenzenesulfonyl Chloride is a crystalline solid with a melting point around 120°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate, facilitating its use in solution-phase reactions. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent hydrolysis or decomposition.
The application of this compound extends beyond pharmaceuticals into materials science. For example, it has been employed as a precursor in the synthesis of advanced polymers and coatings. Its reactivity allows for the incorporation of functional groups that enhance the mechanical and thermal properties of these materials. Recent research has also explored its use in catalytic processes, where it serves as an activating agent for transition metal catalysts.
In conclusion, 2-Cyano-6-formyl-3-methylbenzenesulfonyl Chloride (CAS No: 1807306-85-9) stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure and reactivity make it an indispensable tool in the synthesis of bioactive molecules and advanced materials. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an even greater role in diverse fields of science and industry.
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